
1-Chloro-3-(chloroethynyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-chloro-3-(chloroethynyl)benzene can be achieved through several methods. One common approach involves the chlorination of 3-ethynylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product.
Industrial production methods may involve the use of more efficient catalytic systems and optimized reaction conditions to maximize yield and purity. The specific details of these methods can vary depending on the scale and desired application of the compound.
Chemical Reactions Analysis
1-Chloro-3-(chloroethynyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethynyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the chloroethynyl group can lead to the formation of alkenes or alkanes. Catalytic hydrogenation using palladium on carbon is a common method for such reductions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-3-(chloroethynyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving halogenated aromatic compounds.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1-chloro-3-(chloroethynyl)benzene exerts its effects depends on the specific context of its use. In chemical reactions, the chloroethynyl group can act as an electrophile, participating in various substitution and addition reactions. The benzene ring provides stability and resonance, facilitating these reactions.
In biological systems, the compound may interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Chloro-3-(chloroethynyl)benzene can be compared with other similar compounds, such as:
1-Chloro-2-phenylacetylene: This compound has a similar structure but with the chloroethynyl group attached to the second position of the benzene ring. It exhibits different reactivity and applications due to the positional difference.
1-Chloro-4-ethynylbenzene:
1-Bromo-3-(chloroethynyl)benzene: Substitution of chlorine with bromine can alter the compound’s reactivity and interactions in chemical and biological systems.
Properties
CAS No. |
84553-19-5 |
|---|---|
Molecular Formula |
C8H4Cl2 |
Molecular Weight |
171.02 g/mol |
IUPAC Name |
1-chloro-3-(2-chloroethynyl)benzene |
InChI |
InChI=1S/C8H4Cl2/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H |
InChI Key |
FGXADESKQTYASM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C#CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


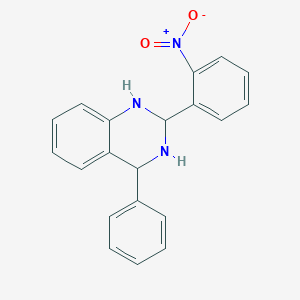
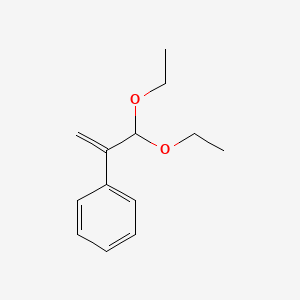
![N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide](/img/structure/B14427873.png)
![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)

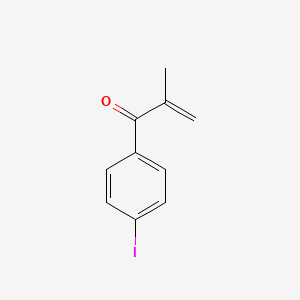
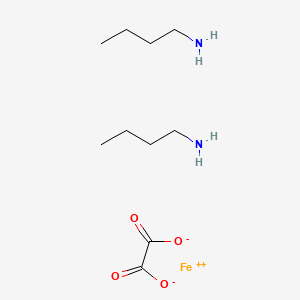
silane](/img/structure/B14427896.png)
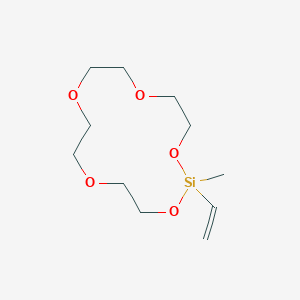
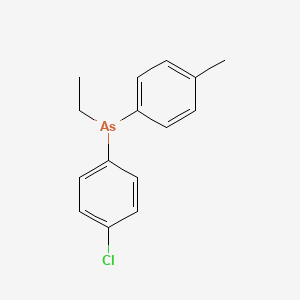
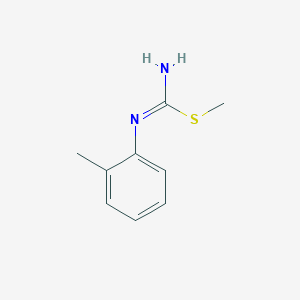
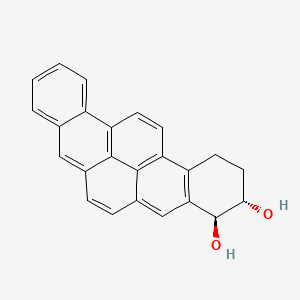
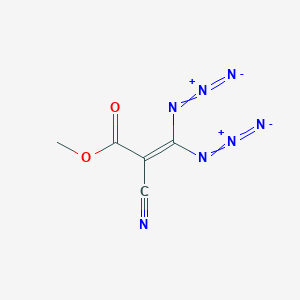
![{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid](/img/structure/B14427958.png)
